![molecular formula C14H18O B14278893 Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- CAS No. 135218-50-7](/img/structure/B14278893.png)
Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- is an organic compound with the molecular formula C11H14O. It is also known by other names such as Allyl p-methylbenzyl ether and Allyl 4-methylbenzyl ether . This compound is part of the benzene derivatives family, which are known for their aromatic properties and diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- typically involves the reaction of benzyl chloride with allyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as potassium carbonate can enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of bromobenzene or nitrobenzene derivatives.
Applications De Recherche Scientifique
Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mécanisme D'action
The mechanism of action of Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (1-methyl-1-propenyl)-, (E)-: Similar in structure but differs in the position of the propenyl group.
Benzene, (1-methylene-2-propenyl)-: Another derivative with a different substitution pattern.
1-methyl-2-(1-methylethenyl)benzene: Known for its use in industrial applications.
Uniqueness
Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other benzene derivatives may not be suitable .
Propriétés
Numéro CAS |
135218-50-7 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2-prop-2-enoxypent-4-en-2-ylbenzene |
InChI |
InChI=1S/C14H18O/c1-4-11-14(3,15-12-5-2)13-9-7-6-8-10-13/h4-10H,1-2,11-12H2,3H3 |
Clé InChI |
WEZYYROMEYRAKF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C)(C1=CC=CC=C1)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


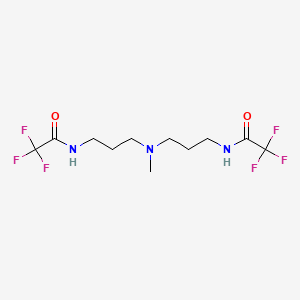
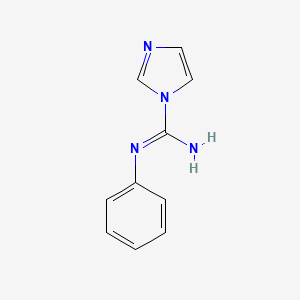
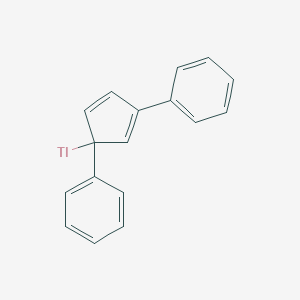
![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)
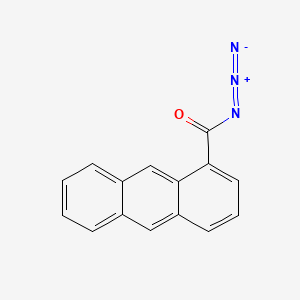
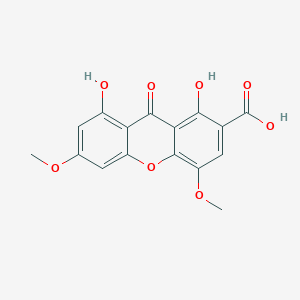
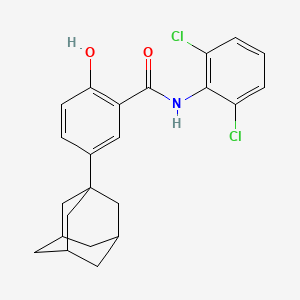
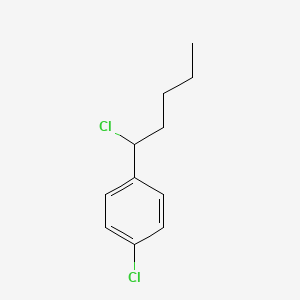
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)
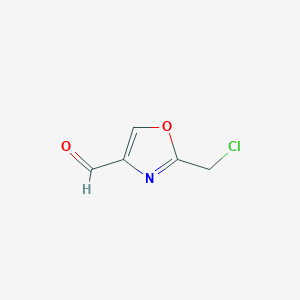
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)
